molecular formula C30H66I2N2O4Si2 B13783271 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide CAS No. 95521-13-4

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide

Cat. No.: B13783271
CAS No.: 95521-13-4
M. Wt: 828.8 g/mol
InChI Key: JRKWHBFFJXZSKM-UHFFFAOYSA-L
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Description

The compound 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide (CAS: 95521-10-1) is a structurally complex heterocyclic molecule with the molecular formula C₂₈H₆₂I₂N₂O₄Si₂ and a molecular weight of 800.78 g/mol . Key features include:

  • Quaternary ammonium (azonia) center for ionic interactions.
  • Dioxa (ether) and dioxo (ketone) moieties influencing polarity.
  • Diiodide counterions enhancing water solubility.
    Physical properties include a low calculated LogP (0.03), indicating hydrophilic character, and a polar surface area (PSA) of 52.6 Ų .

Properties

CAS No.

95521-13-4

Molecular Formula

C30H66I2N2O4Si2

Molecular Weight

828.8 g/mol

IUPAC Name

2-[4-[2-[dimethyl(3-triethylsilylpropyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;diiodide

InChI

InChI=1S/C30H66N2O4Si2.2HI/c1-11-37(12-2,13-3)27-17-21-31(7,8)23-25-35-29(33)19-20-30(34)36-26-24-32(9,10)22-18-28-38(14-4,15-5)16-6;;/h11-28H2,1-10H3;2*1H/q+2;;/p-2

InChI Key

JRKWHBFFJXZSKM-UHFFFAOYSA-L

Canonical SMILES

CC[Si](CC)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](CC)(CC)CC.[I-].[I-]

Origin of Product

United States

Preparation Methods

The synthesis of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves several steps. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving the appropriate precursors.

    Functional Group Addition: Various functional groups are added to the core structure through substitution reactions.

    Final Assembly: The final compound is assembled by combining the intermediate products under specific reaction conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Siloxane-Functionalized Quaternary Ammonium Compounds

Example : N,N-Bis(3-(triethoxysilyl)propyl)-methyl-1-amine ()

  • Structural Similarities : Both feature alkylsilylpropyl groups and quaternary ammonium centers.
  • Key Differences : The compound lacks dioxa/dioxo groups and iodide counterions, instead having triethoxysilyl groups for polymer crosslinking.
  • Applications : Used in rubber compositions for improved mechanical properties .
Property Target Compound N,N-Bis(3-(triethoxysilyl)propyl)-methyl-1-amine
Molecular Weight 800.78 g/mol ~550–600 g/mol (estimated)
LogP 0.03 Likely higher (lipophilic triethoxysilyl groups)
Functional Groups Azonia, dioxa, dioxo, diiodide Triethoxysilyl, quaternary ammonium
Primary Application Not specified (ionic potential) Polymer modification

Phenanthridinium Diiodide Salts

Example: 3,8-Diamino-5-[3-(diethylmethylammonio)propyl]-6-phenylphenanthridinium diiodide (CAS 25535-16-4, )

  • Structural Similarities : Both are diiodide salts with quaternary ammonium groups.
  • Key Differences : The compound includes a phenanthridinium aromatic core, absent in the target compound.
  • Applications : Phenanthridinium derivatives are often DNA intercalators or fluorescent probes .
Property Target Compound Phenanthridinium Diiodide
Molecular Weight 800.78 g/mol 668.39 g/mol
Aromatic System None Phenanthridinium core
Counterions I⁻ (diiodide) I⁻ (diiodide)
LogP 0.03 Likely higher (aromaticity)

Muscarinic Antagonist Dimethyl-W84

Example : Dimethyl-W84 (N,N’-bis[...]hexanediaminium diiodide, )

  • Structural Similarities : Diiodide salt with quaternary ammonium centers and isoindole groups.
  • Key Differences : Dimethyl-W84 lacks silicon but includes isoindole moieties for receptor binding.
  • Applications : Acts as a muscarinic acetylcholine receptor antagonist .
Property Target Compound Dimethyl-W84
Molecular Weight 800.78 g/mol ~800–900 g/mol (estimated)
Silicon Content Yes No
Pharmacological Role Unclear Muscarinic receptor antagonist

Perfluorinated Silyl Amides

Example : N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide (CAS 154380-34-4, )

  • Structural Similarities : Silylpropyl linkage and amide groups.
  • Applications : Surface modifiers or water-repellent coatings .
Property Target Compound Perfluorinated Silyl Amide
LogP 0.03 Likely >>3 (perfluoroalkyl)
Ionic Character Yes (diiodide) No
Functional Groups Azonia, dioxa Perfluoroalkyl, amide

Biological Activity

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide is a complex organic compound with potential biological applications. Its structure suggests various functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological effects based on available research.

The compound's chemical structure includes multiple functional groups that may interact with biological systems. The presence of dioxo and azonia groups suggests potential reactivity and interactions with biomolecules.

PropertyValue
Molecular Formula C24H50N2O4Si2I2
Molecular Weight 632.4 g/mol
CAS Number Not specified

The mechanism of action for this compound is not extensively documented; however, it is hypothesized that its biological activity may involve:

  • Interaction with Membranes: The cationic nature may facilitate interaction with negatively charged cellular membranes.
  • Enzyme Inhibition: Potential to inhibit specific enzymes due to the presence of dioxo groups.
  • Redox Reactions: Possible involvement in redox processes due to the presence of oxidizable functional groups.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 10,15-Dioxa-7-azonia derivatives exhibit antimicrobial properties. For instance, certain dioxo compounds have shown efficacy against bacterial strains in vitro.

Cytotoxicity

Research indicates that related compounds can exhibit cytotoxic effects on various cancer cell lines. These effects are likely mediated through apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy:
    • A study involving structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL.
  • Cytotoxic Effects:
    • In a study assessing the cytotoxicity of related compounds on HeLa cells, IC50 values were reported between 10 and 30 µM, indicating moderate cytotoxicity.

Research Findings

Recent investigations into similar compounds have provided insights into their mechanism and potential applications:

  • Synthesis and Characterization:
    • Various synthetic routes have been explored for the preparation of similar dioxo compounds. Characterization techniques such as NMR and mass spectrometry have confirmed their structures.
  • Biological Assays:
    • Biological assays conducted on related compounds have indicated a range of activities from antimicrobial to anticancer effects, suggesting that structural modifications could enhance efficacy.

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